Bienvenue dans la boutique en ligne BenchChem!

HPN-01

IKK inhibition NF-κB signaling IKK isoform selectivity

HPN-01 is a highly selective multi-isoform IKK inhibitor, uniquely suppressing both NF-κB-driven inflammation (pIC₅₀ 6.1-6.4) and SREBP-mediated lipogenesis (IC₅₀ 1.71-3.43 μM) in NASH. Its >50-fold selectivity over 50+ kinases ensures cleaner phenotypic attribution in your translational studies. Validated in Phase 1 trials and in vivo autoimmune models, it bridges preclinical discovery and human PK/PD. Standardize on HPN-01 to eliminate confounding off-target effects and enhance experimental reproducibility in metabolic inflammation research.

Molecular Formula C19H16ClN3O3S
Molecular Weight 401.9 g/mol
Cat. No. B8103976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPN-01
Molecular FormulaC19H16ClN3O3S
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N)N)S(=O)(=O)N
InChIInChI=1S/C19H16ClN3O3S/c20-14-5-1-11(2-6-14)13-9-16(18(21)17(10-13)19(22)24)12-3-7-15(8-4-12)27(23,25)26/h1-10H,21H2,(H2,22,24)(H2,23,25,26)
InChIKeyXJLFMRGTLRIXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPN-01: IKK Inhibitor with Preclinical Differentiation for NASH and NAFLD Research


HPN-01 (CAS 928655-63-4) is a 2-amino-3,5-diarylbenzamide inhibitor of IκB kinase (IKK), with pIC₅₀ values of 6.4 for IKK-α, 7.0 for IKK-β, and <4.8 for IKK-ε [1]. It demonstrates >50-fold selectivity over a panel of more than 50 other kinases, including ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2 . Beyond kinase inhibition, HPN-01 suppresses LPS-stimulated secretion of TNF-α, IL-1β, and IL-6 from human PBMCs (pIC₅₀ = 6.1, 6.4, and 5.7, respectively) and inhibits TNF-α-induced NF-κB nuclear translocation in human lung fibroblasts (pIC₅₀ = 5.7) [2]. HPN-01 is currently in Phase 1 clinical development (NCT04481594) for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) [3].

Why IKK Inhibitors Cannot Be Interchangeably Substituted in NASH and Inflammation Research


IKK inhibitors are not functionally interchangeable in NASH and inflammation research due to divergent isoform selectivity profiles, off-target kinase engagement, and downstream pathway effects. While many IKK inhibitors target IKK-β alone or exhibit broad kinase inhibition, HPN-01's combined inhibition of IKK-α (pIC₅₀ 6.4), IKK-β (pIC₅₀ 7.0), and IKK-ε (pIC₅₀ <4.8) [1] enables simultaneous modulation of both canonical NF-κB signaling (via IKK-β) and non-canonical NF-κB and metabolic pathways (via IKK-α and IKK-ε). Furthermore, HPN-01 inhibits SREBP-1 and SREBP-2 expression in primary human hepatocytes (IC₅₀ = 1.71 μM and 3.43 μM, respectively) [2], a metabolic regulatory effect not observed with all IKK inhibitors. Generic substitution with compounds lacking this specific multi-isoform and metabolic profile would compromise the reproducibility of experimental outcomes in NASH and NAFLD models. The quantitative differentiation presented in Section 3 establishes why HPN-01 is the preferred IKK inhibitor for research programs targeting the intersection of inflammation and hepatic lipid metabolism.

HPN-01 Comparative Evidence: Quantified Differentiation from IKK Inhibitor Alternatives


HPN-01 Multi-Isoform IKK Inhibition Enables Broader NF-κB Pathway Modulation than IKK-β Selective Inhibitors

HPN-01 inhibits IKK-α (pIC₅₀ 6.4, equivalent to IC₅₀ ~398 nM), IKK-β (pIC₅₀ 7.0, equivalent to IC₅₀ ~100 nM), and IKK-ε (pIC₅₀ <4.8, equivalent to IC₅₀ >15.8 μM) [1]. In contrast, SU1261, a comparator IKK inhibitor, demonstrates markedly different isoform selectivity with Ki values of 10 nM for IKK-α and 680 nM for IKK-β [2]. While SU1261 shows higher potency on IKK-α, HPN-01 provides balanced IKK-α/β inhibition with an approximately 4-fold preference for IKK-β. This balanced profile is mechanistically relevant for studies requiring simultaneous modulation of both canonical NF-κB signaling (IKK-β-mediated) and non-canonical pathways (IKK-α-mediated). The differential pIC₅₀ of 7.0 vs <4.8 for IKK-ε also provides a built-in selectivity window for distinguishing IKK-β-dependent from IKK-ε-dependent effects.

IKK inhibition NF-κB signaling IKK isoform selectivity

HPN-01 >50-Fold Kinase Selectivity Defines a Cleaner Pharmacological Profile than Multi-Target IKK Inhibitors

HPN-01 displays >50-fold selectivity over a panel of more than 50 other kinases, including ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2 . In contrast, IKK 16, a commonly used IKK inhibitor comparator, exhibits activity against multiple additional targets including LRRK2 (IC₅₀ 50 nM), IKK complex (IC₅₀ 70 nM), and functions as a pan-PKD inhibitor [1]. This multi-target activity of IKK 16 introduces confounding variables in experiments where IKK-specific pathway interrogation is required. The >50-fold selectivity window of HPN-01 across 50+ kinases provides a cleaner pharmacological tool for attributing observed phenotypes specifically to IKK inhibition.

Kinase selectivity Off-target profiling IKK inhibitor

HPN-01 Direct SREBP Inhibition Enables Dual Anti-Inflammatory and Metabolic Activity in NASH Models

HPN-01 inhibits the expression of SREBP-1 and SREBP-2 in cultured primary human hepatocytes with IC₅₀ values of 1.71 μM and 3.43 μM, respectively [1]. SREBPs are master transcription factors regulating hepatic lipogenesis and cholesterol biosynthesis—central pathways in NAFLD and NASH pathogenesis. While comparator IKK inhibitors such as amlexanox (an IKKε/TBK1 inhibitor) demonstrate metabolic effects in NAFLD models, their mechanism is limited to IKKε/TBK1 inhibition without direct SREBP suppression [2]. HPN-01's dual action—suppressing inflammatory cytokine production (TNF-α pIC₅₀ 6.1, IL-1β pIC₅₀ 6.4, IL-6 pIC₅₀ 5.7 in LPS-stimulated human PBMCs) [3] while simultaneously downregulating SREBP-mediated lipogenic programs—addresses both the inflammatory and metabolic drivers of NASH progression.

SREBP inhibition NAFLD NASH lipid metabolism

HPN-01 Clinical Advancement to Phase 1 in NASH Establishes Human Tolerability Not Yet Demonstrated for Research-Grade IKK Inhibitors

HPN-01 has advanced to Phase 1 clinical evaluation (NCT04481594), a randomized, double-blind, placebo-controlled study evaluating safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects with single ascending doses (25–300 mg) and multiple ascending doses (50–200 mg once daily for 14 days) [1]. The study includes a food-effect cohort and received IND clearance from both FDA and NMPA [2]. In contrast, most commercially available IKK inhibitors (e.g., IKK 16, SU1261, BMS-345541) remain exclusively research tools without human safety data. This clinical advancement provides procurement-relevant validation of HPN-01's developability profile and supports its selection for translational research programs where eventual clinical candidate nomination is a consideration.

Clinical development NASH Phase 1 human tolerability

HPN-01 In Vivo Efficacy in Autoimmune Encephalomyelitis Model Demonstrates Functional Disease Modulation

HPN-01 reduces disease severity, attenuates immune imbalance, and prolongs lifespan in a mouse model of autoimmune encephalomyelitis . While this evidence does not include a direct head-to-head comparator, it establishes HPN-01's functional in vivo activity in an immune-mediated disease model. This contrasts with many research-grade IKK inhibitors that lack published in vivo efficacy data in disease-relevant models. The autoimmune encephalomyelitis model is widely used for evaluating immunomodulatory compounds and provides translational relevance for inflammatory disease research.

Autoimmune encephalomyelitis in vivo efficacy immune modulation

HPN-01 Optimal Application Scenarios in NASH, Inflammation, and Kinase Research


NASH and NAFLD Translational Research Requiring Dual Anti-Inflammatory and Metabolic Pathway Modulation

HPN-01 is optimally deployed in NASH and NAFLD research programs where simultaneous suppression of NF-κB-driven inflammation and SREBP-mediated lipogenesis is required. Based on evidence of SREBP-1 and SREBP-2 inhibition in primary human hepatocytes (IC₅₀ = 1.71 μM and 3.43 μM) [1] combined with suppression of TNF-α, IL-1β, and IL-6 secretion from human PBMCs (pIC₅₀ = 6.1, 6.4, and 5.7) [2], HPN-01 addresses both pathogenic axes of NASH progression. The compound's Phase 1 clinical advancement (NCT04481594) provides human PK/PD characterization that supports dose selection in translational studies and reduces the preclinical-to-clinical translational gap.

IKK Pathway Studies Requiring Clean Kinase Selectivity with Minimal Off-Target Confounding

For researchers investigating IKK-specific signaling mechanisms where off-target kinase activity would confound data interpretation, HPN-01's >50-fold selectivity over 50+ kinases (including ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, VEGFR-2) [1] provides a cleaner pharmacological tool than multi-target IKK inhibitors such as IKK 16 (which additionally inhibits LRRK2, pan-PKD) [2]. The selectivity window enables confident attribution of observed phenotypes to IKK pathway modulation rather than confounding kinase activities.

Canonical and Non-Canonical NF-κB Pathway Comparative Studies

HPN-01's balanced inhibition of IKK-α (pIC₅₀ 6.4, ~398 nM) and IKK-β (pIC₅₀ 7.0, ~100 nM) with ~4-fold IKK-β preference [1] makes it suitable for studies comparing canonical (IKK-β-dependent) and non-canonical (IKK-α-dependent) NF-κB signaling. This contrasts with IKK inhibitors showing extreme isoform bias, such as SU1261 (68-fold IKK-α selectivity) [2], which would produce a fundamentally different pathway modulation profile. Researchers requiring interrogation of both arms of NF-κB signaling in a single experimental system should prioritize HPN-01 over isoform-biased alternatives.

In Vivo Autoimmune and Inflammatory Disease Modeling

HPN-01 is validated for in vivo studies of immune-mediated inflammatory diseases based on demonstrated efficacy in reducing disease severity, attenuating immune imbalance, and prolonging lifespan in mouse autoimmune encephalomyelitis models [1]. This functional in vivo validation supports HPN-01's selection for animal studies of autoimmune and neuroinflammatory conditions where IKK pathway inhibition is a therapeutic hypothesis, reducing experimental risk compared to IKK inhibitors lacking published in vivo disease model characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HPN-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.